molecular formula C7H16Cl2N2O B1382828 1-[3-(Aminomethyl)pyrrolidin-1-yl]ethan-1-one dihydrochloride CAS No. 1803596-63-5

1-[3-(Aminomethyl)pyrrolidin-1-yl]ethan-1-one dihydrochloride

Cat. No.: B1382828
CAS No.: 1803596-63-5
M. Wt: 215.12 g/mol
InChI Key: JBAZMNONIACNLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(Aminomethyl)pyrrolidin-1-yl]ethan-1-one dihydrochloride is a useful research compound. Its molecular formula is C7H16Cl2N2O and its molecular weight is 215.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

1-[3-(Aminomethyl)pyrrolidin-1-yl]ethan-1-one dihydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, this compound can act as a ligand for certain receptors, modulating their activity. It has been observed to interact with enzymes such as acetylcholinesterase, where it inhibits the enzyme’s activity, leading to increased levels of acetylcholine in synaptic clefts . Additionally, it can bind to GABA receptors, affecting neurotransmission and potentially altering neural activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, it can enhance synaptic transmission by inhibiting acetylcholinesterase, leading to prolonged acetylcholine activity. This can result in improved cognitive functions and memory retention . In other cell types, such as muscle cells, the compound can influence cellular metabolism by modulating enzyme activity, impacting processes like glycolysis and oxidative phosphorylation . Furthermore, it has been shown to affect cell signaling pathways, including the MAPK/ERK pathway, which is crucial for cell growth and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as acetylcholinesterase, inhibiting their activity. This binding is often competitive, where the compound competes with the natural substrate for the enzyme’s active site . Additionally, it can interact with receptor proteins, altering their conformation and activity. For example, binding to GABA receptors can enhance or inhibit their activity, depending on the receptor subtype and the cellular context . These interactions can lead to changes in gene expression, as the compound can influence transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can vary over time in laboratory settings. Initially, the compound may exhibit strong inhibitory effects on target enzymes, but these effects can diminish as the compound degrades or is metabolized . Stability studies have shown that the compound is relatively stable under standard laboratory conditions, but prolonged exposure to light or heat can lead to degradation . Long-term studies in vitro have indicated that the compound can have sustained effects on cellular function, particularly in terms of enzyme inhibition and receptor modulation .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, the compound can enhance cognitive function and memory by inhibiting acetylcholinesterase . At higher doses, it can lead to toxic effects, such as neurotoxicity and muscle weakness, due to excessive inhibition of acetylcholinesterase and overstimulation of cholinergic pathways . Threshold effects have been observed, where a minimal effective dose is required to achieve the desired biochemical effects without causing adverse reactions .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes enzymatic transformations, including oxidation and conjugation . Enzymes such as cytochrome P450 play a crucial role in its metabolism, converting the compound into more water-soluble forms for excretion . The compound can also affect metabolic flux by modulating the activity of key enzymes in pathways like glycolysis and the citric acid cycle .

Properties

IUPAC Name

1-[3-(aminomethyl)pyrrolidin-1-yl]ethanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.2ClH/c1-6(10)9-3-2-7(4-8)5-9;;/h7H,2-5,8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBAZMNONIACNLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(C1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803596-63-5
Record name 1-[3-(aminomethyl)pyrrolidin-1-yl]ethan-1-one dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(Aminomethyl)pyrrolidin-1-yl]ethan-1-one dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-[3-(Aminomethyl)pyrrolidin-1-yl]ethan-1-one dihydrochloride
Reactant of Route 3
1-[3-(Aminomethyl)pyrrolidin-1-yl]ethan-1-one dihydrochloride
Reactant of Route 4
1-[3-(Aminomethyl)pyrrolidin-1-yl]ethan-1-one dihydrochloride
Reactant of Route 5
1-[3-(Aminomethyl)pyrrolidin-1-yl]ethan-1-one dihydrochloride
Reactant of Route 6
1-[3-(Aminomethyl)pyrrolidin-1-yl]ethan-1-one dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.